![molecular formula C20H24ClFN4O B2977472 2-Chloro-N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]pyridine-4-carboxamide CAS No. 1365627-89-9](/img/structure/B2977472.png)

2-Chloro-N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]pyridine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

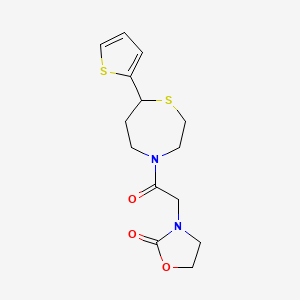

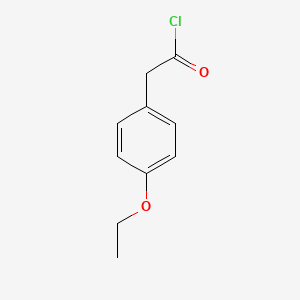

2-Chloro-N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C20H24ClFN4O and its molecular weight is 390.89. The purity is usually 95%.

BenchChem offers high-quality 2-Chloro-N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]pyridine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]pyridine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

N-dealkylation of Arylpiperazine Derivatives

Arylpiperazine derivatives, including the specified chemical structure, have found clinical applications primarily in the treatment of depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which exhibit a variety of serotonin receptor-related effects in humans and animals. The metabolites distribute extensively in tissues, including the brain, which is the target site for most arylpiperazine derivatives, and are biotransformed primarily by CYP2D6-dependent oxidation. The review by Caccia (2007) provides insights into the disposition and metabolism of these derivatives, which is essential for understanding their pharmacological actions and potential scientific research applications beyond their known clinical uses (Caccia, 2007).

Pharmacophore Design for p38α MAP Kinase Inhibitors

The compound is structurally related to synthetic compounds with a tri- and tetra-substituted imidazole scaffold known as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, responsible for proinflammatory cytokine release. This review by Scior et al. (2011) describes the design, synthesis, and activity studies of these inhibitors, highlighting the importance of aryl-piperazinyl derivatives in developing new pharmacotherapies for inflammatory diseases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Stereochemistry of Phenylpiracetam

Investigations into the stereochemistry of phenylpiracetam, a structural analog of piracetam with a pyrrolidin-2-one pharmacophore, suggest that the configuration of stereocenters directly relates to biological properties. This review emphasizes the pharmacological advantages of specific enantiomers, underscoring the potential for the development of novel central nervous system (CNS) acting drugs based on such structures (Veinberg et al., 2015).

Functional Chemical Groups in CNS Drug Synthesis

A review by Saganuwan (2017) focuses on functional chemical groups, including heterocycles with nitrogen, sulfur, and oxygen, which form a significant class of organic compounds with CNS activity. This review identifies potential lead molecules for synthesizing compounds with CNS activity, relevant to exploring novel scientific applications for compounds like 2-Chloro-N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]pyridine-4-carboxamide (Saganuwan, 2017).

Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials

The review by Lipunova et al. (2018) illustrates the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems for the creation of novel optoelectronic materials. This application demonstrates the versatility of arylpiperazine derivatives in fields beyond pharmacology, extending to materials science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Propriétés

IUPAC Name |

2-chloro-N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClFN4O/c1-3-25-8-10-26(11-9-25)18-5-4-16(22)13-17(18)14(2)24-20(27)15-6-7-23-19(21)12-15/h4-7,12-14H,3,8-11H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJKZBGUVUYZLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C(C=C2)F)C(C)NC(=O)C3=CC(=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClFN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]pyridine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ethenesulfonamide](/img/structure/B2977390.png)

![4-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine](/img/structure/B2977392.png)

![(Z)-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-((4-methoxyphenyl)sulfonyl)acrylonitrile](/img/structure/B2977393.png)

![N-isopropyl-1-[2-({[(2-methoxyphenyl)amino]carbonyl}amino)ethyl]-1H-1,2,3-benzotriazole-5-sulfonamide](/img/structure/B2977396.png)

![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2977401.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2977402.png)

![4-[benzyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2977404.png)

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2977410.png)